molecular formula C16H26N4O2 B10996323 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide

Cat. No.: B10996323
M. Wt: 306.40 g/mol
InChI Key: YBJDYXDRAYOBSY-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 6-methoxypyridazine ring, a heterocyclic scaffold recognized as a privileged structure in the design of bioactive molecules . The piperidine-3-carboxamide core, functionalized with a 3-methylbutyl (isopentyl) chain, contributes to the compound's potential for membrane permeability and interaction with biological targets. This compound is intended for research and development applications only. Its primary value lies as a key intermediate or building block in the synthesis of more complex molecules. Researchers may utilize this compound in the exploration of new therapeutic agents, particularly as it contains structural motifs common in kinase inhibitors and central nervous system (CNS) active compounds. The presence of the methoxypyridazine group, a known pharmacophore, suggests potential for interaction with a variety of enzymatic systems . Investigations may focus on its incorporation into larger molecular architectures to modulate potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Applications: For Research Use Only. Not for diagnostic or therapeutic use. Medicinal Chemistry: Serves as a critical intermediate in the design and synthesis of novel small-molecule libraries for high-throughput screening. Hit-to-Lead Optimization: Used in structure-activity relationship (SAR) studies to explore the chemical space around the piperidine-carboxamide and methoxypyridazine scaffolds. Biochemical Research: May be employed as a tool compound in in vitro assays to probe biological pathways and identify new molecular targets. Researchers can leverage this compound to advance projects in oncology, neuroscience, and other areas where heterocyclic compounds show promise. Handle with care in a controlled laboratory environment.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H26N4O2/c1-12(2)8-9-17-16(21)13-5-4-10-20(11-13)14-6-7-15(22-3)19-18-14/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,17,21)

InChI Key

YBJDYXDRAYOBSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling reactions but may necessitate higher temperatures (80–120°C) for complete conversion.

  • Non-polar solvents (e.g., toluene) are preferred for Suzuki couplings to stabilize palladium catalysts.

Catalytic Systems

  • Palladium-based catalysts : PdCl₂(dppf) and Pd(OAc)₂ are widely used for cross-coupling, with ligand systems (e.g., XPhos) improving turnover numbers.

  • Base selection : Inorganic bases (Cs₂CO₃, K₃PO₄) outperform organic bases (Et₃N) in deprotonating amines during alkylation.

Purification and Characterization

Final purification typically involves chromatographic techniques:

  • Silica gel chromatography for non-polar intermediates.

  • Reversed-phase HPLC for polar carboxamide derivatives, utilizing acetonitrile-water gradients.

Characterization via 1H^1\text{H}-NMR and mass spectrometry confirms structural integrity. For example, the piperidine protons resonate at δ 1.43–1.49 ppm (multiplet), while the methoxy group on pyridazine appears as a singlet near δ 3.85 ppm.

Challenges and Mitigation Strategies

Byproduct Formation

  • Phosphorous salts : Generated during Curtius rearrangements with diphenylphosphoryl azide (DPPA), these impurities are removed via aqueous washes.

  • Regioisomeric contamination : Optimized stoichiometry and slow reagent addition minimize undesired isomers during alkylation.

Scale-Up Considerations

  • Cost-effective ligands : Replacing PtBu₃ with cheaper phosphines (e.g., SPhos) reduces expenses in palladium-catalyzed steps.

  • Continuous flow systems : Microreactors improve heat transfer and mixing efficiency for exothermic amidation reactions .

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine carboxamides.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical structural differences and similarities between the target compound and its analogs:

Compound Name Pyridazine Substituent Carboxamide Substituent Piperidine Modifications Key Properties/Implications References
Target Compound :
1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide
6-methoxy 3-methylbutyl None Enhanced lipophilicity; potential for improved CNS penetration due to alkyl chain N/A
Analog 1 :
N-(1-Benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574408-67-5)
6-methoxy Benzyl group Piperidine substituted at 4-position with benzyl Increased aromaticity may enhance π-π interactions; higher molecular weight (409.5 g/mol) may reduce bioavailability
Analog 2 :
1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide (CAS 1401565-56-7)
6-chloro Thiazol-2-yl with pyridin-3-yl None Chlorine increases electron-withdrawing effects; thiazole introduces hydrogen-bonding sites. Molecular weight: 400.9 g/mol
Analog 3 :
(S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
6-methoxy (on pyridine) 4-(Trifluoromethoxy)benzyl Pyrrolopyrimidine core Trifluoromethoxy group enhances hydrophobicity and metabolic resistance; pyrrolopyrimidine may improve kinase inhibition
Analog 4 :
1-(3-Benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide (8a)
N/A (aromatic benzoyl) 4-Chloro-3-methoxyphenyl None Bulky aromatic substituents may limit membrane permeability; chloro and methoxy groups modulate electronic properties
Sibutramine-Related Compound A :
N-{1-[1-(2-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride
N/A (cyclobutyl-chlorophenyl) 3-methylbutyl Cyclobutyl-chlorophenyl core 3-Methylbutyl chain shared with target compound; cyclobutyl group may confer metabolic stability

Functional Implications of Substituents

  • Chloro (Analog 2): Electron-withdrawing, possibly increasing reactivity or altering binding affinity .
  • Carboxamide Substituents: 3-Methylbutyl (Target): Enhances lipophilicity, favoring passive diffusion across biological membranes. Thiazol-2-yl (Analog 2): Provides hydrogen-bond acceptor/donor sites for targeted interactions .
  • Core Modifications :
    • Pyrrolopyrimidine (Analog 3) : Expands the heterocyclic system, likely improving affinity for ATP-binding pockets in kinases .

Biological Activity

1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxypyridazine moiety and an alkyl group, which may influence its interaction with biological targets. The unique structural characteristics suggest potential applications in pharmacology, particularly in modulating various biological pathways.

Biological Activity

Preliminary studies indicate that compounds related to 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide exhibit significant biological activities, including:

  • Antimicrobial Activity : Initial assays suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxic Effects : Research indicates cytotoxic effects against various cancer cell lines, suggesting possible applications in oncology.
  • Neuroprotective Properties : There is evidence that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems.

The specific mechanisms through which 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may act as an allosteric modulator at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neuronal damage

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamideMethoxypyridazine + PiperidineAntimicrobial, Cytotoxic
PF470Pyrazolopyrazine derivativemGluR5 negative modulator
Indole DerivativeIndole + PiperidineAnticancer

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of similar compounds found that modifications in the piperidine structure significantly enhanced activity against Gram-positive bacteria. This suggests that further structural optimization of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide could yield even more potent derivatives.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further exploration into its mechanism revealed potential pathways involving apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the pyridazine ring (e.g., methoxy group introduction via nucleophilic substitution), followed by piperidine ring formation and coupling with the 3-methylbutyl amine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Key parameters include solvent choice (DMF or acetonitrile for polar intermediates), temperature control (0–80°C depending on step), and catalyst use (e.g., palladium for cross-coupling) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for final product isolation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use 1^1H/13^13C NMR to verify methoxypyridazinyl and piperidine proton environments. Mass spectrometry (HRMS) confirms molecular weight .
  • Purity analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. TLC (silica, ethyl acetate) monitors reaction progress .

Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?

  • Methodology :

  • Target prediction : Analogous piperidine-pyridazine derivatives inhibit kinases (e.g., PI3K/AKT pathway) or bind G-protein-coupled receptors (GPCRs) due to nitrogen-rich heterocycles .
  • Pathway analysis : Screen against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) and compare with structurally related compounds showing antitumor activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the methoxypyridazinyl and 3-methylbutyl groups?

  • Methodology :

  • Substituent modification : Synthesize analogs with varying alkyl chains (e.g., 3-methylpentyl) or pyridazine substituents (e.g., chloro, hydroxy). Test biological activity in enzyme inhibition assays (IC50_{50} determination) .
  • Data interpretation : Use regression analysis to correlate lipophilicity (logP) or steric bulk with activity trends. Molecular docking (AutoDock Vina) identifies key binding interactions .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number). Validate purity via orthogonal methods (HPLC + elemental analysis) .
  • Structural verification : Confirm batch-to-batch consistency using 1^1H NMR and X-ray crystallography (if crystalline). Cross-test with commercial analogs (e.g., PubChem CID references) .

Q. What in silico approaches predict binding modes and pharmacokinetic properties?

  • Methodology :

  • Docking simulations : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., cytochrome P450 for metabolism prediction) .
  • ADME profiling : SwissADME or pkCSM predicts logP, solubility, and CYP450 inhibition. Validate with in vitro assays (Caco-2 permeability, microsomal stability) .

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